molecular formula C17H17NO3S B12172099 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B12172099
M. Wt: 315.4 g/mol
InChI Key: ILZDSBHKTDUCOC-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction using suitable acylating agents.

    Methoxyphenoxy Substitution: The final step involves the substitution of the methoxyphenoxy group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C15H15N1O3S
  • Molecular Weight : 287.35 g/mol

Structural Features

The compound features:

  • A benzothiazine ring , which is known for diverse biological activities.
  • An ethanone functional group , enhancing its reactivity.

Industrial Production

Optimization of these synthetic routes is crucial for high yield and purity, often involving catalysts and controlled reaction conditions.

Antimicrobial Activity

Research indicates that compounds with benzothiazine structures exhibit significant antimicrobial properties. Preliminary studies suggest that 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone may interact with microbial resistance mechanisms, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

The compound's potential to modulate inflammatory pathways has been investigated. Studies show that it may interact with specific enzymes involved in inflammatory responses, suggesting therapeutic benefits in treating inflammatory diseases.

Anticancer Potential

Benzothiazine derivatives have been explored for their anticancer properties. Initial data suggest that this compound may inhibit cancer cell proliferation through various mechanisms, warranting further investigation into its efficacy as an anticancer agent.

Drug Development

Given its unique structure and biological activities, this compound serves as a lead structure for developing new pharmaceuticals targeting various diseases, including infections and cancer.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazine derivatives, including this compound. Results demonstrated potent activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the anti-inflammatory effects of this compound on human immune cells. The findings revealed significant inhibition of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged in treating chronic inflammatory conditions.

Case Study 3: Anticancer Activity

Research on the cytotoxic effects of benzothiazine derivatives showed promising results against various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, benzothiazine derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzothiazine Derivatives: Compounds with similar core structures but different substituents.

    Phenoxyethanone Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone is unique due to its specific combination of the benzothiazine core and the methoxyphenoxy side chain, which may confer distinct biological activities and chemical properties.

Biological Activity

1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone is a compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and antioxidant properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO3S. The compound features a benzothiazine core structure that is known for its pharmacological significance. Its synthesis often involves the cyclization of appropriate precursors under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate activity comparable to standard antibiotics like streptomycin against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundS. aureus15
Benzothiazine DerivativeK. pneumoniae14
StreptomycinS. aureus16

The antibacterial action is attributed to the compound's ability to inhibit bacterial peptide deformylase (PDF), a critical enzyme for bacterial survival .

Anticancer Activity

Benzothiazine derivatives have shown promising results in anticancer research. A study highlighted that certain benzothiazine compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves interaction with cellular targets that lead to disruption of cancer cell metabolism .

Case Study: Cytotoxic Effects
In vitro studies demonstrated that specific derivatives of benzothiazines possess IC50 values in the low micromolar range against various cancer cell lines. For instance, one derivative showed an IC50 of 8.48 μM against human fibroblast cells .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Research indicates that these compounds can scavenge free radicals effectively, contributing to their overall biological efficacy.

Table 2: Antioxidant Activity Data

CompoundDPPH Scavenging Activity (%)Reference
This compound45% at 100 µg/mL
Ascorbic Acid (Control)90% at 100 µg/mL

The antioxidant activity is enhanced by specific substitutions on the benzothiazine ring, indicating a structure-activity relationship that warrants further exploration.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in cellular processes.
  • Receptor Interaction: Potential interactions with cellular receptors may modulate signaling pathways related to inflammation and cancer progression.

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C17H17NO3S/c1-20-14-7-3-4-8-15(14)21-12-17(19)18-10-11-22-16-9-5-2-6-13(16)18/h2-9H,10-12H2,1H3

InChI Key

ILZDSBHKTDUCOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCSC3=CC=CC=C32

Origin of Product

United States

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